butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with butylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
Butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where the butyl or pyrazole moiety is replaced by other functional groups.
Scientific Research Applications
Butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Butyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine can be compared with other pyrazole derivatives, such as:
1-ethyl-3-methyl-1H-pyrazole: Similar structure but different substituents, leading to different chemical and biological properties.
1-butyl-3-methyl-1H-pyrazole: Another pyrazole derivative with a butyl group, but differing in the position of substitution.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with different substituents, used in various chemical reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-3-5-7-11-9-10-6-8-13(4-2)12-10/h6,8,11H,3-5,7,9H2,1-2H3 |
InChI Key |
YYRUXMQUXOZNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NN(C=C1)CC |
Origin of Product |
United States |
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